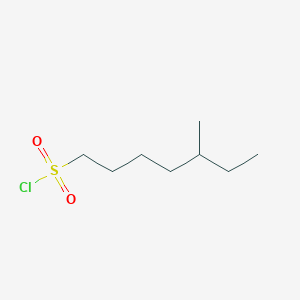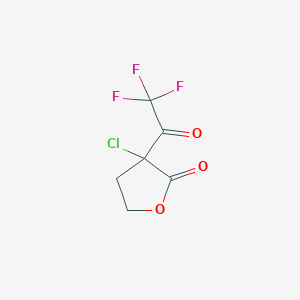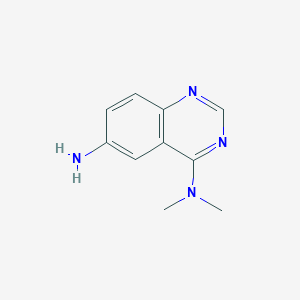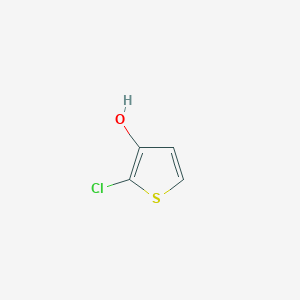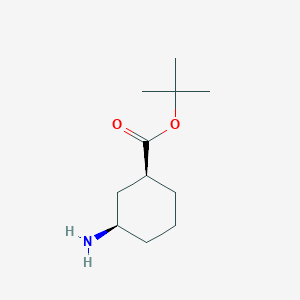
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate is an organic compound that belongs to the class of carbamates. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (1S,3R)-3-aminocyclohexane-1-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product.
Industrial production methods often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the specific context. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate can be compared with other similar compounds such as tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate and tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl (1S,3R)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
MDFWHHAKFURWJC-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CCC[C@H](C1)N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


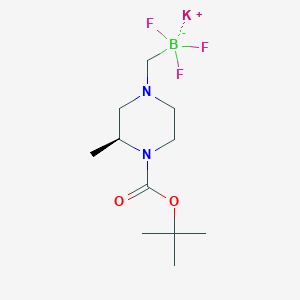

![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)


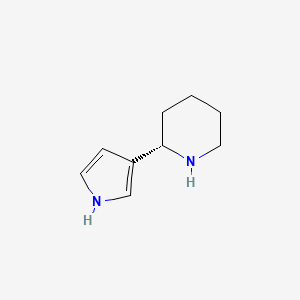
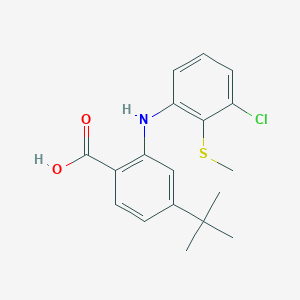
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)
